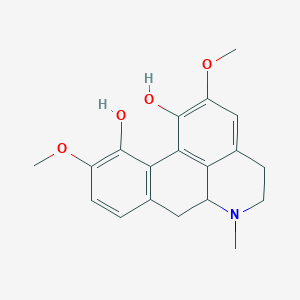
Corytuberine, pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corytuberine is an aporphine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is characterized by its unique structure, which includes hydroxy groups at positions 1 and 11, and methoxy groups at positions 2 and 10. This compound is known for its diverse pharmacological properties and has been the subject of extensive scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of corytuberine typically begins with the conversion of (S)-reticuline to corytuberine, catalyzed by corytuberine synthase (CTS). This enzyme-mediated reaction involves the intramolecular C-C phenol-coupling of (S)-reticuline .
Industrial Production Methods: Industrial production of corytuberine can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae has been engineered to produce benzylisoquinoline alkaloids, including corytuberine, through heterologous pathway reconstruction and metabolic engineering .
Analyse Des Réactions Chimiques
Types of Reactions: Corytuberine undergoes various chemical reactions, including:
Oxidation: Conversion of (S)-reticuline to corytuberine.
Methylation: Formation of magnoflorine from corytuberine through N-methylation.
Common Reagents and Conditions:
Oxidation: Catalyzed by corytuberine synthase (CTS).
Methylation: Catalyzed by (S)-corytuberine-N-methyltransferase (SCNMT).
Major Products:
Magnoflorine: Formed from the methylation of corytuberine.
Applications De Recherche Scientifique
Corytuberine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Industry: Utilized in the production of bioactive compounds through metabolic engineering.
Mécanisme D'action
The mechanism of action of corytuberine involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, capable of accepting a hydron from a donor. This property is linked to its role as a plant metabolite and its involvement in various metabolic reactions .
Comparaison Avec Des Composés Similaires
Corytuberine is part of the benzylisoquinoline alkaloid family, which includes compounds such as:
Berberine: Known for its antimicrobial and anticancer properties.
Noscapine: Used as a cough suppressant and has anticancer properties.
Magnoflorine: A methylated derivative of corytuberine with similar pharmacological properties
Corytuberine is unique due to its specific structure and the enzymatic pathways involved in its biosynthesis, which distinguish it from other alkaloids in its family.
Propriétés
IUPAC Name |
2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
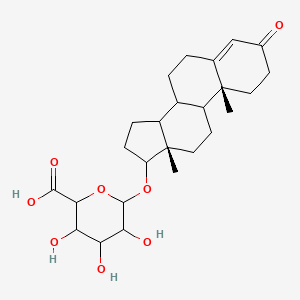
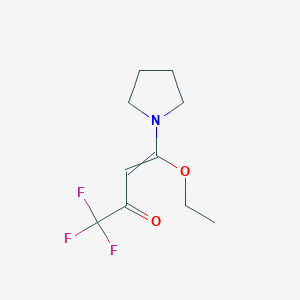
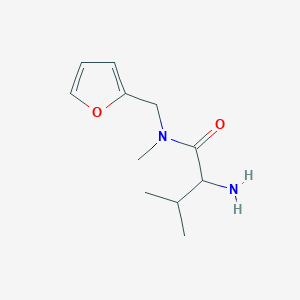
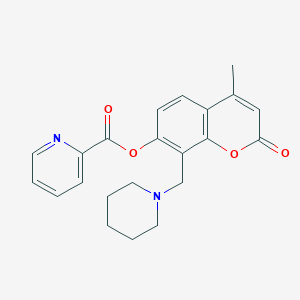
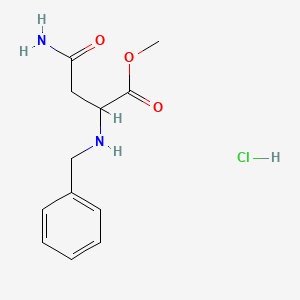

![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
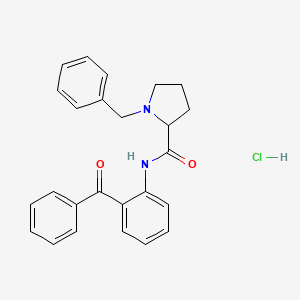
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
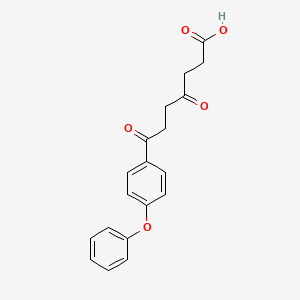
![1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785432.png)
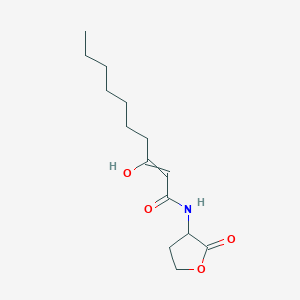
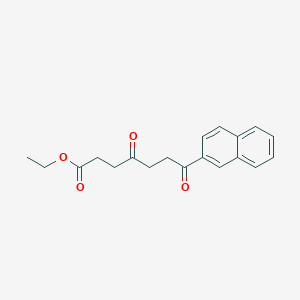
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
